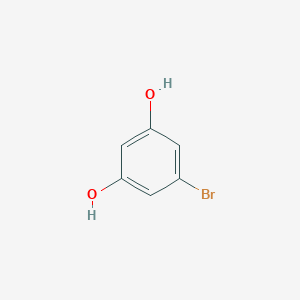

5-Bromobenzol-1,3-diol

Übersicht

Beschreibung

5-Bromobenzene-1,3-diol is a brominated derivative of benzene with significant relevance in organic chemistry due to its utility as a precursor in various organic transformations, particularly in synthesizing polymers and conducting molecular structure analyses. Its synthesis and reactivity have been the subject of several studies aiming to explore its chemical and physical properties.

Synthesis Analysis

The synthesis of 5-Bromobenzene-1,3-diol and related compounds involves regioselective bromination, ortho-metalation, and halogen/metal exchange reactions. Efficient methods offering access to synthetically valuable dibromobenzenes, which are crucial intermediates in the synthesis of such compounds, have been developed. These methods provide a foundational approach for synthesizing 5-Bromobenzene-1,3-diol derivatives (Diemer, Leroux, & Colobert, 2011).

Molecular Structure Analysis

X-ray structure determinations of bromo- and bromomethyl-substituted benzenes have shed light on the molecular interactions and packing motifs of these compounds. These analyses reveal the importance of Br···Br interactions and the variable packing motifs dependent on the substituent positions, which are critical for understanding the structural properties of 5-Bromobenzene-1,3-diol and its derivatives (Jones, Kuś, & Dix, 2012).

Chemical Reactions and Properties

5-Bromobenzene-1,3-diol undergoes various chemical reactions, including CuI-catalyzed domino processes that lead to the formation of benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters. This showcases its reactivity and potential in synthesizing heterocyclic compounds (Lu, Wang, Zhang, & Ma, 2007).

Physical Properties Analysis

The crystal structure and spectroscopic analysis of bromobenzene derivatives, including those similar to 5-Bromobenzene-1,3-diol, provide insights into their physical properties. The analysis of such compounds through X-ray diffraction and spectroscopy aids in understanding their stability, molecular conformation, and intermolecular interactions (Hamdouni, Boudjada, & Medjroubi, 2019).

Chemical Properties Analysis

The chemical properties of 5-Bromobenzene-1,3-diol, such as its reactivity towards electrophilic substitution and participation in coupling reactions, are critical for its application in organic synthesis. Studies on similar brominated benzene derivatives have highlighted their utility in synthesizing complex organic molecules, thereby underscoring the chemical versatility of 5-Bromobenzene-1,3-diol (Uhrich, Hawker, Fréchet, & Turner, 1992).

Wissenschaftliche Forschungsanwendungen

Pharmakologie

5-Bromobenzol-1,3-diol: hat aufgrund seiner strukturellen Eigenschaften potenzielle Anwendungen in der Pharmakologie. Es kann als Vorstufe für die Synthese verschiedener pharmakologisch aktiver Moleküle dienen. Derivate dieser Verbindung wurden beispielsweise auf ihre inhibitorischen Wirkungen auf Enzyme wie Carboanhydrasen untersucht, die eine entscheidende Rolle bei der Regulierung des pH-Werts und des Ionenhaushalts in biologischen Systemen spielen .

Organische Synthese

In der organischen Synthese ist This compound wertvoll für die Einführung von Brom in komplexe Moleküle. Es kann elektrophile aromatische Substitutionsreaktionen eingehen und dient als Baustein für die Synthese von Benzolderivaten, die in vielen organischen Verbindungen häufig vorkommen .

Materialwissenschaft

Die Rolle von This compound in der Materialwissenschaft umfasst seine Verwendung als Zwischenprodukt bei der Synthese von Polymeren und Harzen. Sein Bromatom kann die Einführung anderer funktioneller Gruppen erleichtern, die die physikalischen Eigenschaften von Materialien, wie ihre thermische Stabilität und Steifigkeit, verändern können .

Biochemie

In der Biochemie kann This compound zur Untersuchung von Stoffwechselwegen verwendet werden, die phenolische Verbindungen beinhalten. Seine bromierte Phenoleinheit kann natürlich vorkommende Substrate oder Inhibitoren imitieren und so Einblicke in enzymkatalysierte Reaktionen liefern .

Umweltanwendungen

Die Umweltforschung kann von This compound als Tracer oder Marker für die Untersuchung der Ausbreitung und des Abbaus von Schadstoffen profitieren. Seine Stabilität und Nachweisbarkeit in verschiedenen Umweltproben machen es für die Überwachung des Vorhandenseins von organischen Schadstoffen geeignet .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that bromobenzenes can interact with various proteins and enzymes in the body due to their structural similarity to phenolic compounds .

Mode of Action

Bromobenzenes are known to interact with their targets through hydrogen bonding and hydrophobic interactions . The presence of the bromine atom may enhance the compound’s reactivity, potentially leading to changes in the target’s function .

Biochemical Pathways

Bromobenzenes can potentially affect various biochemical pathways due to their ability to interact with different proteins and enzymes .

Pharmacokinetics

The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

It is known that the compound is used in the synthesis of antimicrobial compounds, resorcinol derivatives, and polycyclic compounds .

Action Environment

The action, efficacy, and stability of 5-Bromobenzene-1,3-diol can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and the presence of light . Furthermore, the compound’s action and efficacy can be influenced by the physiological environment, including pH and the presence of other biomolecules .

Eigenschaften

IUPAC Name |

5-bromobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHHGFFTWSYNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339630 | |

| Record name | 5-bromobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106120-04-1 | |

| Record name | 5-bromobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

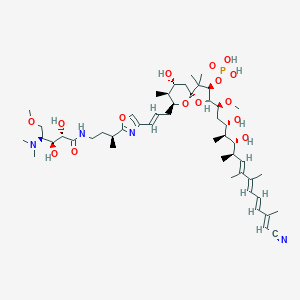

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)